4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline
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Overview
Description
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a tosylquinoline moiety. Piperazine derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable quinoline derivative under controlled conditions. The tosylation of the quinoline moiety is achieved using tosyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions. The tosyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and use in recreational drugs.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Investigated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase
Uniqueness
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the tosylquinoline moiety differentiates it from other piperazine derivatives, potentially offering unique interactions with biological targets and enhanced therapeutic potential.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-7-13-23(14-8-20)34(31,32)26-19-28-25-6-4-3-5-24(25)27(26)30-17-15-29(16-18-30)21-9-11-22(33-2)12-10-21/h3-14,19H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYAYRUJKILTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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